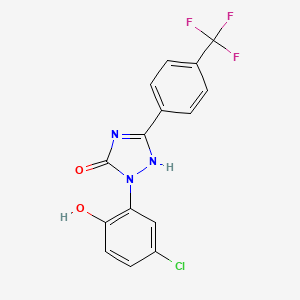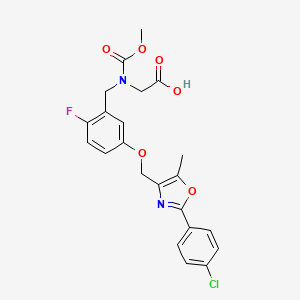
Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-711939 is a potent and selective peroxisome proliferator-activated receptor (PPAR) α agonist, with an EC50 of 4 nM for human PPARα and >1000-fold selectivity vs human PPARγ (EC50 = 4.5 μM) and PPARδ (EC50 > 100 μM) in PPAR-GAL4 transactivation assays. BMS-711939 also demonstrated excellent in vivo efficacy and safety profiles in preclinical studies and thus was chosen for further preclinical evaluation.
Aplicaciones Científicas De Investigación
Cardiovascular Disease Treatment
- Novel Peroxisome Proliferator-Activated Receptor α Agonists : Research indicates the efficacy of novel oxybenzylglycine PPARα-selective agonists, specifically BMS-687453 and BMS-711939, in treating cardiovascular diseases. These compounds have shown promising results in increasing high-density lipoprotein cholesterol and lowering low-density lipoprotein-cholesterol and triglycerides in animal models, making them potential candidates for cardiovascular disease treatment (Mukherjee et al., 2008).
Antitubercular and Antifungal Properties
- Synthesis of γ oxo-α-amino acids : The synthesis of N-methoxycarbonyl γ-oxo-α-amino acid methyl esters from glycine derivatives has been studied. One of the compounds synthesized, 5-hydroxy-4-oxonorvaline (HON), exhibits antitubercular and antifungal properties (Mooiweer et al., 1990).
Antioxidant and Antitumor Activities
- Evaluation of Nitrogen Heterocycles : A study focusing on the synthesis of 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and its derivatives revealed significant antioxidant and antitumor activities. These compounds were synthesized using a glycine derivative and characterized for their potential in medical applications (El-Moneim et al., 2011).
Neuropathic Pain Treatment
- Spinal Antiallodynia Action of Glycine Transporter Inhibitors : Glycine transporter inhibitors have been studied for their potential in treating neuropathic pain. Specific compounds demonstrated profound antiallodynia effects in neuropathic pain models in mice, indicating their potential as medicaments for this condition (Morita et al., 2008).
Glycine Transport Inhibition in Schizophrenia Treatment
- Inhibitors of GlyT1 Affect Glycine Transport : Studies on specific GlyT1 inhibitors, such as substituted N-methyl-glycine derivatives, have shown their potential in the treatment of schizophrenia. These inhibitors facilitate in vivo NMDAR function and exhibit antipsychotic-like effects in animal models (Mezler et al., 2008).
Propiedades
Número CAS |
1000998-62-8 |
|---|---|
Nombre del producto |
Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)- |
Fórmula molecular |
C22H20ClFN2O6 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28) |
Clave InChI |
OPHWZEQODBXRCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-711939; BMS 711939; BMS711939. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
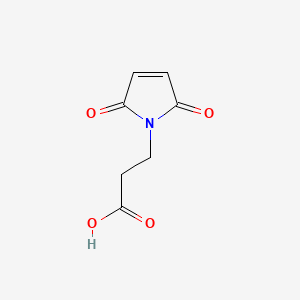
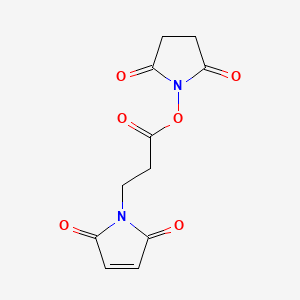
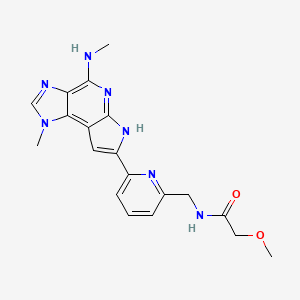
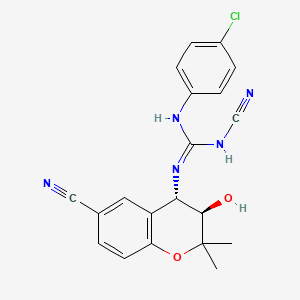
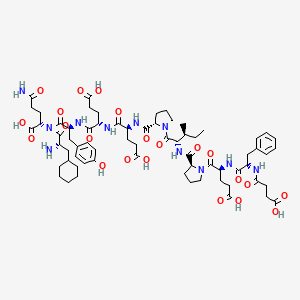
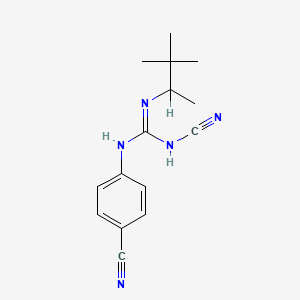
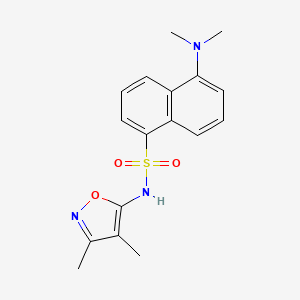
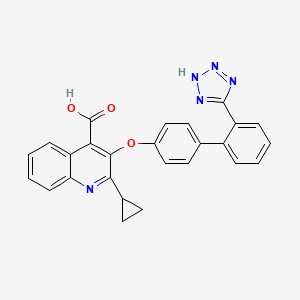
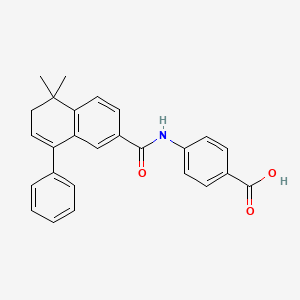
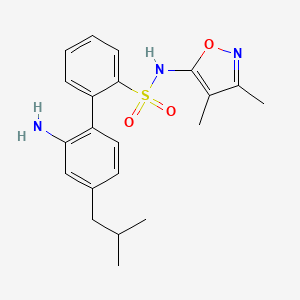
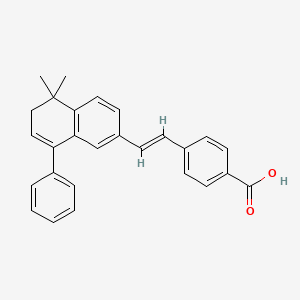
![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)
